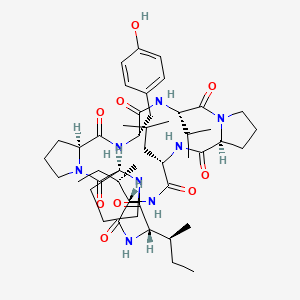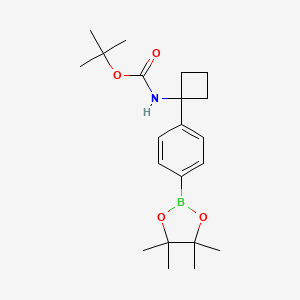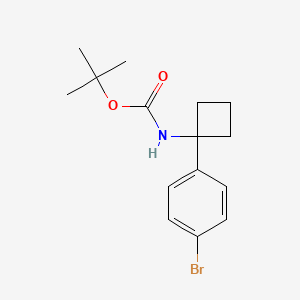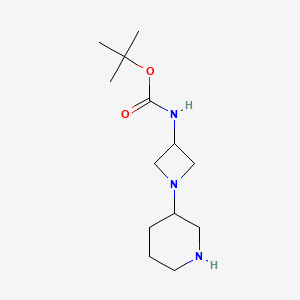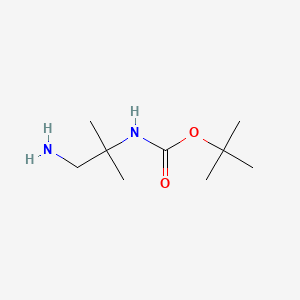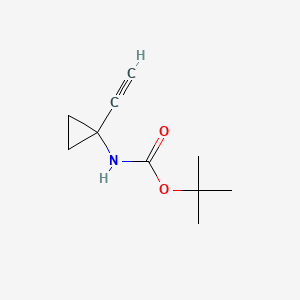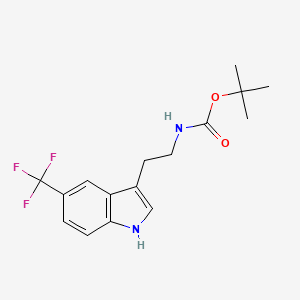![molecular formula C12H19N3O3 B592184 2-(hydroxyméthyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate de tert-butyle CAS No. 1250996-70-3](/img/structure/B592184.png)
2-(hydroxyméthyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate de tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a tert-butyl ester group, a hydroxymethyl group, and a dihydroimidazo[1,2-a]pyrazine core, which contribute to its unique chemical properties and reactivity.
Applications De Recherche Scientifique
Tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent.
Biological Research: The compound is used as a probe to study the molecular mechanisms of certain biological processes, such as enzyme inhibition and signal transduction.
Industrial Applications: It is used in the development of new materials with specific properties, such as fluorescence and photostability.
Mécanisme D'action
Target of Action
It is known that imidazo[1,2-a]pyrazine derivatives have shown significant anti-cancer activities . Therefore, it can be inferred that the compound might target cancer cells.
Mode of Action
It is synthesized via an iodine-catalyzed method, involving a reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, which undergoes [4 + 1] cycloaddition with tert-butyl isocyanide .
Biochemical Pathways
Given its potential anti-cancer activities, it can be inferred that it may interfere with the proliferation pathways of cancer cells .
Pharmacokinetics
The compound’s molecular weight is 2533 , which suggests it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The compound has shown significant anti-cancer activities against four cancer cells (Hep-2, HepG2, MCF-7, A375) and the normal Vero cell . This suggests that the compound may have a cytotoxic effect on these cells.
Action Environment
It is known that the compound is stored in a sealed, dry environment at 2-8°c , suggesting that it may be sensitive to moisture and temperature.
Méthodes De Préparation
The synthesis of tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of an aryl aldehyde with 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . This reaction typically requires the presence of a catalyst, such as iodine, and proceeds under mild conditions to yield the desired product in good yields.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high efficiency and reproducibility.
Analyse Des Réactions Chimiques
Tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The imidazo[1,2-a]pyrazine core can undergo reduction reactions to form dihydro derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds have a similar core structure but differ in the position and nature of substituents.
Pyrazinamide Derivatives: These compounds are known for their anti-tubercular activity and have a similar pyrazine core structure.
The uniqueness of tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Propriétés
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-5-4-14-6-9(8-16)13-10(14)7-15/h6,16H,4-5,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEVOASWYWQEFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=C(N=C2C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
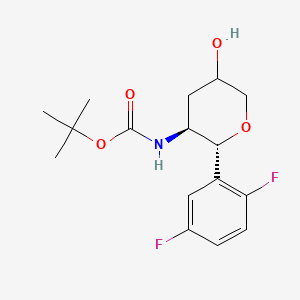
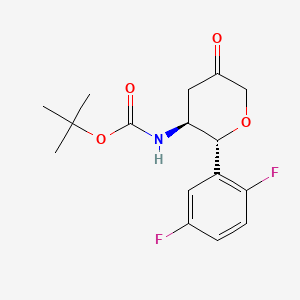
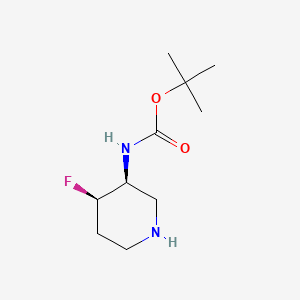
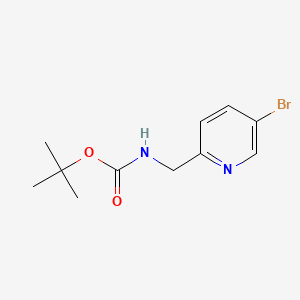
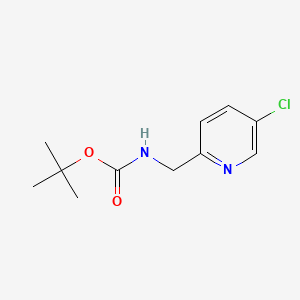
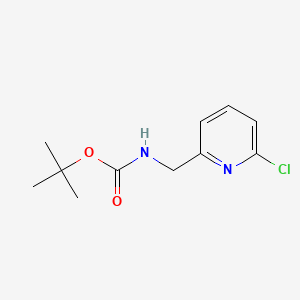
![1-Oxa-2-azaspiro[2.5]octane, 2-acetyl-5-methyl-, (3R-cis)- (9CI)](/img/new.no-structure.jpg)
